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Compound of Interest

Compound Name: 1-Dodecen-11-yne

Cat. No.: B12090427 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for 1-
Dodecen-11-yne. Direct experimental spectroscopic data for 1-Dodecen-11-yne is not readily

available in public spectral databases. Therefore, this document presents predicted data based

on the analysis of its constituent functional groups—a terminal alkene and a terminal alkyne. To

offer a valuable comparative reference, this guide also includes experimentally obtained

spectroscopic data for the closely related compounds, 1-dodecene and 1-dodecyne.

Predicted Spectroscopic Data for 1-Dodecen-11-yne
The structure of 1-Dodecen-11-yne contains a terminal double bond and a terminal triple

bond, which will give rise to characteristic signals in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1-Dodecen-11-yne is expected to show distinct signals

for the vinylic protons of the double bond and the acetylenic proton of the triple bond.

Vinylic Protons (C1-H and C1-H): These protons will appear in the downfield region, typically

between 4.9 and 5.9 ppm. The geminal protons will likely appear as a multiplet, and the

proton on C1 will also be a multiplet due to coupling with the geminal protons and the

adjacent methylene protons.
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Allylic Protons (C3-H₂): The protons on the carbon adjacent to the double bond will be

deshielded and are expected to resonate around 2.0-2.3 ppm.

Propargylic Protons (C10-H₂): The protons on the carbon adjacent to the triple bond will

appear around 2.1-2.4 ppm.

Acetylenic Proton (C12-H): The terminal alkyne proton will be a singlet or a narrow triplet

(due to long-range coupling) and is expected around 1.9-2.0 ppm.

Methylene Protons (-CH₂-): The remaining methylene protons in the alkyl chain will appear

as a broad multiplet in the range of 1.2-1.6 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the

alkene and the sp carbons of the alkyne.

Vinylic Carbons: The terminal sp² carbon (C1) is expected around 114 ppm, and the internal

sp² carbon (C2) around 139 ppm.

Alkynyl Carbons: The terminal sp carbon (C12) is predicted to be around 68 ppm, and the

internal sp carbon (C11) around 84 ppm.

Alkyl Carbons: The carbons of the methylene chain will resonate in the typical aliphatic

region of approximately 20-35 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching and bending vibrations of the alkene

and alkyne functional groups.
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Functional Group Vibration Mode
Predicted Wavenumber
(cm⁻¹)

≡C-H Stretching 3300-3260 (strong, sharp)

=C-H Stretching 3100-3000 (medium)

-C≡C- Stretching 2150-2100 (weak, sharp)

-C=C- Stretching 1640 (medium)

=C-H Out-of-plane bend 990 and 910 (strong)

≡C-H Bending 680-610 (strong, broad)

C-H (sp³) Stretching 2960-2850 (strong)

-CH₂- Bending 1465 (medium)

Mass Spectrometry (MS)
For the mass spectrum, electron ionization (EI) would likely lead to a molecular ion peak (M⁺)

and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular weight of 1-Dodecen-11-yne (C₁₂H₂₀) is 164.30 g/mol .

The M⁺ peak is expected at m/z = 164.

Fragmentation: Fragmentation is likely to occur at the allylic and propargylic positions due to

the stability of the resulting carbocations. Common fragmentation patterns would involve the

loss of alkyl radicals.

Experimental Spectroscopic Data for Related
Compounds
For comparative purposes, the following tables summarize the experimental spectroscopic data

for 1-dodecene and 1-dodecyne.

1-Dodecene
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¹H NMR (CDCl₃)
Chemical Shift
(ppm)

Multiplicity Integration

H-1 ~5.8 m 1H

H-2 ~4.9 m 2H

H-3 ~2.0 m 2H

-(CH₂)₈- ~1.3 m 16H

-CH₃ ~0.9 t 3H

¹³C NMR (CDCl₃) Chemical Shift (ppm)

C-1 ~139.2

C-2 ~114.1

C-3 to C-11 ~31.9 - 22.7

C-12 ~14.1

IR (Neat) Wavenumber (cm⁻¹) Functional Group

~3077 =C-H stretch

~2924, 2854 C-H stretch (sp³)

~1641 C=C stretch

~1465 -CH₂- bend

~991, 909 =C-H out-of-plane bend
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Mass Spec (EI) m/z Relative Intensity

168 M⁺

57 100%

43 High

41 High

1-Dodecyne
¹H NMR (CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration

H-1 ~1.9 t 1H

H-3 ~2.2 m 2H

-(CH₂)₈- ~1.3-1.5 m 16H

-CH₃ ~0.9 t 3H

¹³C NMR (CDCl₃) Chemical Shift (ppm)

C-1 ~84.8

C-2 ~68.1

C-3 to C-11 ~29.6 - 18.5

C-12 ~14.1

IR (Neat) Wavenumber (cm⁻¹) Functional Group

~3312 ≡C-H stretch

~2925, 2855 C-H stretch (sp³)

~2119 -C≡C- stretch

~1466 -CH₂- bend
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Mass Spec (EI) m/z Relative Intensity

166 M⁺

43 100%

57 High

41 High

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and Mass Spectra

for a liquid organic compound such as 1-Dodecen-11-yne.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the neat liquid sample in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] The solution should be

homogeneous.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR

tube.[2] The liquid column should be about 4-5 cm high.[1]

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into

the magnet.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the

homogeneity of the magnetic field across the sample.[1]

Acquisition: Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C),

including the number of scans, spectral width, and relaxation delay.[1] Acquire the free

induction decay (FID).

Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the

spectrum and perform baseline correction. Integrate the signals for ¹H NMR and pick the

peaks for both ¹H and ¹³C NMR.
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IR Spectroscopy (Neat Liquid)
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr).[3]

Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.[3]

Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Background Spectrum: Run a background spectrum of the empty instrument to account for

atmospheric CO₂ and water vapor.

Sample Spectrum: Acquire the infrared spectrum of the sample. The software will

automatically ratio the sample spectrum to the background spectrum to produce the final

absorbance or transmittance spectrum.

Cleaning: After analysis, clean the salt plates with a suitable dry solvent (e.g., anhydrous

acetone or isopropanol) and store them in a desiccator.[4]

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction or

through a direct insertion probe.[5]

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a

high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize and

fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.
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Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

unknown organic compound.

Caption: A flowchart illustrating the typical process for determining the structure and purity of an

organic compound using various spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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